Methanaminium, N-ethylidyne-

Description

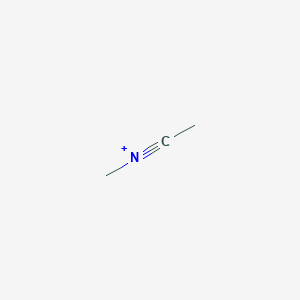

Structure

2D Structure

3D Structure

Properties

CAS No. |

21963-22-4 |

|---|---|

Molecular Formula |

C3H6N+ |

Molecular Weight |

56.09 g/mol |

IUPAC Name |

N-methylacetonitrilium |

InChI |

InChI=1S/C3H6N/c1-3-4-2/h1-2H3/q+1 |

InChI Key |

LIEZQUVDZGBRDG-UHFFFAOYSA-N |

Canonical SMILES |

CC#[N+]C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Methanaminium, N Ethylidyne

Gas-Phase Spectroscopic Techniques for Reactive Cations

The intrinsic properties of reactive cations are best studied in the gas phase, where they are free from solvent or counterion interactions.

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of gas-phase ions. For a species like Methanaminium, N-ethylidyne-, high-resolution mass spectrometry, often coupled with Fourier transform ion cyclotron resonance (FT-ICR), would provide a precise mass-to-charge ratio, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural analysis. In a typical experiment, the [CH₃–C≡N–CH₃]⁺ ion would be mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of its structure. While specific experimental data for this cation is not abundant in the literature, fragmentation pathways can be predicted based on the study of similar nitrilium ions. For instance, N-alkyl-N-perfluoroacyl derivatives of amino acids are known to produce nitrilium cations whose fragmentation has been studied. nih.gov

Table 1: Predicted Fragmentation Pathways for Methanaminium, N-ethylidyne- in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Collision Energy | Predicted Fragment Ion | Neutral Loss |

| 56.06 | Variable | [C₂H₃N]⁺ (m/z 41) | CH₃ |

| 56.06 | Variable | [CH₃]⁺ (m/z 15) | C₂H₃N |

Note: This table is predictive and based on general principles of mass spectrometry.

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. While applying PES directly to a cation is not standard, insights into its electronic structure can be gained by studying the photoelectron spectrum of a closely related neutral molecule, such as acetonitrile (B52724) (CH₃CN). The ionization energies of acetonitrile correspond to the energy required to remove an electron from different molecular orbitals, providing a map of its electronic levels. The NIST Chemistry WebBook provides extensive data on acetonitrile, including its ionization energies. nist.gov This information is crucial for benchmarking theoretical calculations on the related Methanaminium, N-ethylidyne- cation.

Table 2: Vertical Ionization Energies of Acetonitrile

| Molecular Orbital | Ionization Energy (eV) |

| n(N) lone pair | 12.21 |

| π(C≡N) | 13.14 |

| σ(C-C) | 15.15 |

Source: NIST Chemistry WebBook nist.gov

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. This technique can determine rotational constants with extremely high precision, which in turn allows for the accurate determination of molecular geometry and bond lengths. While challenging for ionic species due to lower number densities, it has been successfully applied to many cations.

For Methanaminium, N-ethylidyne-, which is expected to be a symmetric top molecule, microwave spectroscopy would yield the rotational constant B. Although experimental data for this specific cation is not available, the rotational constants of the parent molecule, methyl cyanide (acetonitrile), are well-documented and serve as a valuable reference. nist.gov

Table 3: Rotational Constants for Ground State ¹²CH₃¹²C¹⁴N

| Constant | Value (MHz) |

| B₀ | 9198.897 |

| D₀ | 3.81 x 10⁻³ |

Source: Microwave Spectra of Molecules of Astrophysical Interest. nist.gov

Condensed-Phase Spectroscopic Methodologies (if applicable)

Studying reactive ions in the condensed phase provides information about their behavior in a more realistic chemical environment and their interactions with counterions or solvent molecules.

Matrix isolation is a powerful technique for studying reactive species. wikipedia.org It involves trapping the species of interest in a rigid, inert matrix (such as argon or nitrogen) at cryogenic temperatures (typically 4-20 K). ebsco.com This prevents the reactive species from diffusing and reacting, allowing for their spectroscopic characterization.

For Methanaminium, N-ethylidyne-, co-deposition of a suitable precursor with the matrix gas would allow for its in-situ generation and trapping. Infrared (IR) spectroscopy of the matrix-isolated ion would reveal its fundamental vibrational frequencies. The low temperature and isolation lead to very sharp absorption bands, free from rotational broadening, which simplifies spectral interpretation. wikipedia.org Studies on acetonitrile clusters in cryogenic matrices have demonstrated the utility of this technique in identifying vibrational shifts due to intermolecular interactions. awi.de

Table 4: Selected Vibrational Frequencies of Acetonitrile in Gas Phase and Argon Matrix

| Vibrational Mode | Gas Phase (cm⁻¹) | Argon Matrix (cm⁻¹) |

| C≡N stretch | 2266.5 | 2256 |

| CH₃ symmetric stretch | 2954.1 | 2946 |

| CH₃ symmetric deformation | 1385.1 | 1378 |

Source: NIST Chemistry WebBook nist.gov

Solid-state NMR (ssNMR) spectroscopy is a versatile tool for characterizing the structure and dynamics of molecules in the solid state. nih.gov For a salt of Methanaminium, N-ethylidyne-, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts are sensitive to the local electronic environment and can provide confirmation of the N-ethylidyne structure.

Furthermore, ssNMR is highly sensitive to intermolecular interactions. By analyzing the spectra of a salt of [CH₃–C≡N–CH₃]⁺ with different counterions (e.g., Cl⁻, BF₄⁻), one could probe the cation-anion interactions. Changes in chemical shifts or the use of advanced techniques to measure internuclear distances between the cation and the counterion can provide detailed insights into the packing and structure of the solid material. For ¹⁵N ssNMR, a compound like ¹⁵NH₄Cl is often used as an external reference. nih.gov

Table 5: Typical ¹⁵N Solid-State NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm, relative to liquid NH₃) |

| Amines | -20 to 60 |

| Amides | 80 to 120 |

| Nitriles | -140 to -120 |

| Imines | -80 to 10 |

| Ammonium (NH₄⁺) | 20 to 40 |

Note: This table provides general ranges; specific values depend on the detailed molecular structure and environment.

X-ray Absorption Spectroscopy for Electronic Structure Insights

A comprehensive search of scientific literature and chemical databases has revealed no specific studies utilizing X-ray Absorption Spectroscopy (XAS) for the characterization of Methanaminium, N-ethylidyne-. While XAS is a powerful technique for probing the local geometric and electronic structure of specific elements within a compound, there is no available research applying this method to the aforementioned molecule.

X-ray Absorption Spectroscopy is a technique that provides information on the oxidation state and coordination environment of a selected atomic species by analyzing the absorption of X-rays at and above the core-level binding energies of that element. springernature.comnih.gov The resulting spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. conicet.gov.ar The EXAFS region, at higher energies, provides information about the number, type, and distances of neighboring atoms. nih.gov

In the context of a molecule like Methanaminium, N-ethylidyne-, which contains nitrogen and carbon, XAS could theoretically be employed to study the K-edges of these elements. Such an analysis would yield insights into the unoccupied electronic states and the local atomic environment of the nitrogen and carbon atoms. For instance, analysis of the nitrogen K-edge could help to elucidate the nature of the bonding within the N-ethylidyne group.

Although no direct data exists for Methanaminium, N-ethylidyne-, studies on related compounds, such as nitrile ylides, have been conducted using other spectroscopic methods like Infrared (IR) spectroscopy, which can probe the vibrational modes of the molecule. researchgate.net These studies, while not providing the same electronic structure information as XAS, contribute to the broader understanding of this class of compounds.

Without experimental XAS data for Methanaminium, N-ethylidyne-, any discussion of its electronic structure from this perspective would be purely hypothetical. The generation of scientifically accurate data tables and detailed research findings, as requested, is not possible in the absence of published research on this specific topic.

Mechanistic Investigations of Formation and Reactivity Pathways

Precursor Chemistry and Generation Methodologies

N-ethylnitrilium ions can be generated through several synthetic routes, either as stable, isolable salts or as transient species formed in situ. The choice of methodology often depends on the desired subsequent reaction and the nature of the starting materials.

The generation of N-ethylnitrilium ions typically involves the activation of a suitable precursor to create the electrophilic nitrilium moiety. Key methodologies include:

From Imidoyl Halides: The abstraction of a halide from an N-ethylimidoyl halide by a Lewis acid is a direct method for generating N-ethylnitrilium salts. For instance, the reaction of an N-ethylimidoyl chloride with a strong Lewis acid like antimony pentachloride (SbCl₅) can yield the corresponding hexachloroantimonate salt of the nitrilium ion. This method allows for the preparation of stable nitrilium ion salts that can be isolated and characterized.

The Ritter Reaction: This well-established reaction involves the treatment of a nitrile with a source of a carbocation in the presence of a strong acid. organic-chemistry.orgwikipedia.org While classically used to synthesize N-alkyl amides, the key intermediate is a nitrilium ion. For the generation of an N-ethylnitrilium ion via a Ritter-type process, a precursor that can generate an ethyl cation or a related electrophile would be required to react with a nitrile. The reaction is initiated by the formation of a carbenium ion, which is then attacked by the lone pair of the nitrile nitrogen, leading to the formation of the nitrilium ion. Subsequent hydrolysis then yields the amide.

The Beckmann Rearrangement: The acid-catalyzed rearrangement of ketoximes to amides proceeds through a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.orgillinois.edu Specifically, the rearrangement of an oxime with an ethyl group positioned anti-periplanar to the leaving group on the nitrogen will generate an N-ethylnitrilium ion. This ion is then typically trapped by water or another nucleophile present in the reaction mixture to afford the final amide product. wikipedia.orgillinois.edu Computational studies on the Beckmann rearrangement of acetone (B3395972) oxime have shown that the migration of the alkyl group to the nitrogen and the expulsion of the leaving group occur in a concerted fashion to form the nitrilium ion. wikipedia.org

A summary of common precursors and the conditions for generating N-alkylnitrilium ions is presented in Table 1.

Table 1: Generation Methods for N-Alkylnitrilium Ions

| Precursor Type | Reagents/Conditions | Product | Reference(s) |

| Imidoyl Halides | Lewis Acids (e.g., SbCl₅, TiCl₄) | N-Alkylnitrilium Salts | nih.gov |

| Alcohols/Alkenes + Nitriles (Ritter) | Strong Acids (e.g., H₂SO₄) | N-Alkyl Amides (via nitrilium ion) | organic-chemistry.orgwikipedia.org |

| Ketoximes (Beckmann) | Strong Acids (e.g., H₂SO₄, PCl₅) | Amides (via nitrilium ion) | wikipedia.orgillinois.edu |

| Nitriles | Alkylating Agents (e.g., Chloroformates) | N-Alkylnitrilium Salts | nih.gov |

The kinetics of nitrilium ion formation are highly dependent on the chosen synthetic route.

In the Beckmann rearrangement , the rate-determining step is often the initial formation of the O-protonated or O-activated oxime, which then undergoes rearrangement. kuleuven.be Studies on the rearrangement of oxime esters have shown that the rate increases with the increasing electron-withdrawing nature of the group on the ester, which makes the oxygen a better leaving group. illinois.edu For the rearrangement of oximes in strong acid, the kinetics can be complex, often involving pre-equilibria. Theoretical studies have suggested that for the gas-phase rearrangement, the formation of the O-protonated oxime from the more stable N-protonated form is the rate-limiting step. kuleuven.be

For the Ritter reaction , the rate-determining step is typically the formation of the initial carbocation from the alcohol or alkene precursor. Once the carbocation is formed, its reaction with the nitrile to form the nitrilium ion is generally fast.

The generation from imidoyl chlorides with Lewis acids is often a rapid process, leading to the precipitation of the nitrilium salt. The kinetics of this process would be dependent on the concentration of both the imidoyl chloride and the Lewis acid.

Reaction Mechanisms with Diverse Substrates

As potent electrophiles, N-ethylnitrilium ions readily react with a variety of nucleophiles and unsaturated systems. These reactions are synthetically valuable for the construction of a wide range of organic molecules, particularly heterocycles.

N-ethylnitrilium ions can participate in cycloaddition reactions, acting as a two-atom (C-N) component. These reactions provide efficient routes to five- and six-membered heterocyclic rings. For example, the [4+2] cycloaddition with dienes would lead to the formation of dihydropyridinium derivatives. The regioselectivity of these reactions with unsymmetrical dienes is a key consideration and is influenced by both electronic and steric factors of the reacting partners. nih.gov While specific data for N-ethylnitrilium ion cycloadditions are sparse, studies on related systems, such as the Cu(I)-catalyzed [4+2]-cycloaddition of 2-nitrosopyridine (B1345732) with unsymmetrical dienes, have shown that the regioselectivity can be controlled by the catalyst and the substitution pattern of the diene. nih.gov

An illustrative example of a potential cycloaddition reaction is shown in Table 2.

Table 2: Hypothetical Cycloaddition of N-Ethylnitrilium Ion with an Asymmetric Diene

| Diene | N-Ethylnitrilium Ion Source | Expected Major Regioisomer | Rationale |

| 1-Methoxy-1,3-butadiene | [CH₃C≡NEt]⁺SbCl₆⁻ | 4-Ethyl-3-methoxy-3,4-dihydropyridinium | The electron-donating methoxy (B1213986) group would direct the addition of the electrophilic carbon of the nitrilium ion to the C4 position of the diene. |

| 2-Methyl-1,3-butadiene | [CH₃C≡NEt]⁺SbCl₆⁻ | 4-Ethyl-4,5-dimethyl-3,4-dihydropyridinium | The reaction would likely favor the formation of the more substituted dihydropyridinium ring. |

N-ethylnitrilium ions undergo electrophilic addition to unsaturated systems such as alkenes and alkynes. The mechanism involves the attack of the π-bond of the unsaturated system on the electrophilic carbon of the nitrilium ion, leading to the formation of a vinyl or alkenyl cation intermediate. This intermediate is then trapped by a nucleophile.

With alkenes, the initial addition results in a carbocation that can be trapped by the counter-ion or a solvent molecule. The stereochemistry of the addition (syn or anti) depends on the specific alkene and reaction conditions. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.comyoutube.com For example, the addition to a simple alkene like styrene (B11656) would be expected to proceed via a benzylic cation intermediate, with the nucleophile adding to the benzylic position. youtube.com

The addition to alkynes is also possible, leading to the formation of enamides after hydrolysis of the initial adduct.

Table 3 provides some examples of expected products from the addition of an N-ethylnitrilium ion to representative unsaturated systems.

Table 3: Products from the Addition of N-Ethylnitrilium Ion to Unsaturated Systems

| Unsaturated Substrate | N-Ethylnitrilium Ion Source | Product after Hydrolysis | Reference(s) for Analogy |

| Styrene | [CH₃C≡NEt]⁺BF₄⁻ | N-(1-Phenylethyl)acetamide | youtube.com |

| Cyclohexene | [CH₃C≡NEt]⁺BF₄⁻ | N-(Cyclohex-1-en-1-yl)acetamide (after elimination) or N-(2-hydroxycyclohexyl)acetamide (with water trapping) | masterorganicchemistry.comchemistrysteps.com |

| Phenylacetylene | [CH₃C≡NEt]⁺BF₄⁻ | N-(1-Phenylvinyl)acetamide | - |

The N-ethylidyne framework itself is generally stable under the conditions of its formation and subsequent reactions. However, the initial products of its reactions can undergo further rearrangements.

The most prominent rearrangement involving the formation of N-ethylnitrilium ions is the Beckmann rearrangement . wikipedia.orgorganic-chemistry.orgwikipedia.orgkuleuven.beillinois.edusc.edu In this reaction, the key event is the migration of a group from the carbon of the oxime to the nitrogen, generating the nitrilium ion. The nitrilium ion itself does not typically rearrange further but is quenched by a nucleophile. However, in certain cases, particularly when the migrating group can form a stable carbocation, fragmentation of the nitrilium ion can compete with or even dominate over rearrangement. sc.edu This highlights that the stability of the groups attached to the N-ethylidyne core can influence the ultimate reaction outcome.

Another potential rearrangement could involve the groups attached to the carbon of the nitrilium ion, although this is less common. For instance, if a complex alkyl group is attached to the carbon, a Wagner-Meerwein type rearrangement could be envisioned under strongly acidic conditions, though this is speculative without direct experimental evidence.

Role as a Transient Intermediate

Given its structure, Methanaminium, N-ethylidyne- is hypothesized to exist as a fleeting intermediate in certain chemical transformations. Its high degree of unsaturation and the presence of a formal positive charge on the nitrogen atom make it a potent electrophile.

Detection and Trapping Experiments

Direct detection of highly reactive intermediates like Methanaminium, N-ethylidyne- is a significant experimental challenge. Standard spectroscopic methods are often insufficient to observe species with very short lifetimes. Advanced techniques, such as mass spectrometry under specific ionization conditions or low-temperature matrix isolation spectroscopy, would likely be required for its direct observation.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms and the nature of transition states. By replacing an atom in the reacting molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can measure the effect on the reaction rate. A significant KIE can indicate that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction.

For a reaction proceeding through a Methanaminium, N-ethylidyne- intermediate, isotopic labeling at various positions could provide insight into its formation and subsequent reactions. For instance, a KIE observed upon isotopic substitution at the methyl or ethylidyne carbons could help to delineate the bonding changes occurring in the transition state leading to this intermediate. No specific KIE studies for reactions involving Methanaminium, N-ethylidyne- have been found in the surveyed literature.

Correlation with Computational Reaction Pathways

In the absence of extensive experimental data, computational chemistry provides a valuable avenue for investigating the properties and reactivity of transient species like Methanaminium, N-ethylidyne-. Quantum mechanical calculations can be employed to model the structure, stability, and vibrational frequencies of the ion.

Furthermore, computational studies can map out potential energy surfaces for reactions in which this cation is proposed as an intermediate. By calculating the energies of reactants, transition states, intermediates, and products, a theoretical reaction pathway can be constructed. These computational models can predict the feasibility of the formation of Methanaminium, N-ethylidyne- and its subsequent reactivity, guiding future experimental investigations. While a powerful approach, specific computational studies focusing on the reaction pathways of Methanaminium, N-ethylidyne- are not prominently featured in the accessible scientific literature.

Applications in Advanced Synthetic Methodologies and Catalysis

Contribution to Organic Synthesis as a Reactive Electrophile

As a highly reactive electrophilic species, Methanaminium, N-ethylidyne- would be a valuable tool in the arsenal (B13267) of organic chemists for the construction of complex molecular architectures. Its utility would primarily stem from its ability to react with a wide array of nucleophiles.

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. youtube.comtcichemicals.comnih.govrsc.orgchemrxiv.orgresearchgate.netrsc.org Methanaminium, N-ethylidyne-, in theory, could readily participate in reactions with carbon-based nucleophiles such as organometallic reagents, enolates, and enamines to forge new C-C bonds. Similarly, its reaction with nitrogen-containing nucleophiles like amines, amides, and azides would lead to the formation of C-N bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. tcichemicals.comnih.govnih.gov

The general strategies would likely involve the in situ generation of the Methanaminium, N-ethylidyne- cation, followed by the immediate introduction of a suitable nucleophile to trap the reactive intermediate. The choice of solvent and reaction conditions would be crucial to control the reactivity and prevent undesired side reactions.

The unique reactivity profile of Methanaminium, N-ethylidyne- could pave the way for the development of novel synthetic pathways. For instance, it could serve as a key intermediate in cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and stereocenters. Such cascade reactions are highly sought after for their efficiency and atom economy. Its electrophilic nature could also be harnessed in cycloaddition reactions, providing access to novel heterocyclic scaffolds.

Potential in Catalytic Cycles

Beyond its use as a stoichiometric reagent, Methanaminium, N-ethylidyne- or similar reactive intermediates could play a crucial role in various catalytic cycles.

In the realm of acid catalysis, a transiently formed Methanaminium, N-ethylidyne- species could function as a potent activator. While not a traditional Lewis or Brønsted acid itself, its generation from a precursor by a primary acid catalyst could initiate a catalytic cycle. For example, a Brønsted acid could protonate a precursor to generate the reactive cation, which then engages the substrate. nih.govmpg.dedntb.gov.uanih.govrsc.org This is analogous to the role of N-acyliminium ions in various acid-catalyzed cyclization and addition reactions. nih.govdntb.gov.ua The high electrophilicity of the cation would render it capable of activating even weak nucleophiles.

Table 1: Theoretical Catalytic Parameters

| Parameter | Theoretical Value/Role |

|---|---|

| Catalyst Type | Could be generated by a primary Brønsted or Lewis acid catalyst. nih.govrsc.org |

| Activation Mode | Acts as a potent electrophile to activate substrates. mdpi.com |

The interaction of nitrogen-containing organic molecules with transition metals is a cornerstone of modern catalysis. nih.govyoutube.comyoutube.comlibretexts.org While Methanaminium, N-ethylidyne- itself is a cation and thus unlikely to act as a traditional electron-donating ligand, its precursor could interact with a transition metal center. The metal could facilitate the formation of the reactive cation or the cation could be a fragment in a metal-mediated reaction. For example, a precursor could undergo oxidative addition to a low-valent metal center, followed by a rearrangement to generate a metal-bound ethylidyne-aminium species. This species could then participate in migratory insertion or reductive elimination steps to form new bonds.

Table 2: Potential Interactions with Transition Metals

| Interaction Type | Description |

|---|---|

| Ligand Precursor | A neutral precursor to Methanaminium, N-ethylidyne- could bind to a metal center. youtube.comyoutube.com |

| Reactive Intermediate | The cation itself could be generated and stabilized within the coordination sphere of a metal. |

Material Science Precursors (excluding direct material properties)

In material science, the focus would be on the use of Methanaminium, N-ethylidyne- as a building block or precursor for the synthesis of larger, functional materials. Its high reactivity could be exploited in polymerization reactions. For instance, it could act as an initiator for cationic polymerization or be incorporated into a polymer backbone through carefully designed reaction sequences. The resulting polymers could possess unique electronic or structural properties due to the incorporated nitrogen-containing moieties. Furthermore, its ability to form C-N bonds could be utilized in the synthesis of nitrogen-rich precursors for carbon-nitride materials.

No Publicly Available Research on "Methanaminium, N-ethylidyne-" in Advanced Synthesis and Catalysis

Despite a thorough search of scientific databases and scholarly articles, no public research is available on the chemical compound "Methanaminium, N-ethylidyne-" regarding its applications in advanced synthetic methodologies and catalysis.

Extensive queries for information pertaining to the exploration of "Methanaminium, N-ethylidyne-" in polymerization or condensation reactions, as well as its role in the formation of crystalline networks, have yielded no specific results. This suggests that the compound may be a novel or theoretical structure that has not yet been synthesized or characterized in the context of these applications.

The scientific community relies on published, peer-reviewed research to validate the properties and utility of chemical compounds. In the absence of such documentation for "Methanaminium, N-ethylidyne-," it is not possible to provide an accurate and informative article on its role in the specified areas of chemical synthesis.

Further research and publication in peer-reviewed journals would be required to elucidate the potential of "Methanaminium, N-ethylidyne-" in the fields of polymerization, condensation reactions, and the development of crystalline materials. Until such data becomes available, its functions and applications in these domains remain unknown.

Conclusion and Future Research Directions

Summary of Current Understanding and Identified Knowledge Gaps

The current understanding of Methanaminium, N-ethylidyne- is exceptionally limited. Its existence is confirmed through its CAS registry number, but beyond this, there is a profound lack of scientific data. The primary knowledge gap encompasses nearly all aspects of its chemistry, including:

Synthesis and Isolation: No published methods for the targeted synthesis and isolation of Methanaminium, N-ethylidyne- salts are readily available.

Spectroscopic Characterization: There is no public record of its spectroscopic data, such as NMR, IR, or mass spectrometry, which would be crucial for its identification and structural elucidation.

Electronic and Molecular Structure: Detailed computational or experimental data on its bond lengths, bond angles, and charge distribution are absent.

Thermodynamic and Kinetic Properties: Its stability, reactivity, and the kinetics of its reactions are unknown.

Reactive Intermediacy: While it is structurally an iminium ion, its specific role as a reactive intermediate in any chemical transformation has not been documented.

Applications: There are no known applications for this compound in any field of chemistry.

Challenges and Opportunities in Methanaminium, N-ethylidyne- Chemistry

The principal challenge in the study of Methanaminium, N-ethylidyne- is likely its high reactivity, making it a transient species that is difficult to handle and characterize using conventional methods. This very reactivity, however, presents an opportunity. A systematic investigation into its chemistry could unveil novel reaction pathways and provide a more complete picture of iminium ion reactivity. The development of a reliable synthetic route to its salts would be the first critical step, enabling further detailed studies.

Emerging Methodologies for Investigation of Transient Cationic Species

The study of highly reactive intermediates like Methanaminium, N-ethylidyne- could be advanced by employing emerging methodologies. Techniques such as:

Flow Chemistry: Could allow for the in-situ generation and immediate use of the cation in subsequent reactions, mitigating its instability.

Cryogenic Matrix Isolation Spectroscopy: Would enable the trapping and spectroscopic characterization of the isolated cation at very low temperatures.

Advanced Mass Spectrometry Techniques: Such as tandem mass spectrometry, could be used to study its gas-phase reactivity and fragmentation patterns.

High-Level Computational Chemistry: Can provide valuable theoretical insights into its structure, stability, and spectroscopic properties, guiding future experimental work.

Broader Implications for Fundamental Chemical Theory and Synthetic Innovation

A thorough characterization of Methanaminium, N-ethylidyne- would have broader implications beyond the compound itself. It would contribute to the fundamental understanding of the structure and bonding in iminium cations, a cornerstone of physical organic chemistry. For synthetic chemists, a deeper knowledge of its reactivity could inspire the design of new synthetic methods and catalysts. The exploration of this seemingly simple yet unexamined cation could thus lead to significant innovations in both theoretical and practical chemistry. The current void in the scientific record serves as a call to the chemical research community to illuminate this dark corner of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.